Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl-
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Overview
Description
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is a complex organic compound with a unique structure that includes a cyclohexanone core substituted with a 3-chloro-2-butenyl group, a methyl group, and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- typically involves multi-step organic reactions One common method includes the alkylation of cyclohexanone with 3-chloro-2-butenyl chloride in the presence of a base such as sodium hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 3-chloro-2-butenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-dimethyl-, cis-
- Cyclohexanone, 2-(3-chloro-2-butenyl)-2,6-diphenyl-
Uniqueness
Cyclohexanone, 2-(3-chloro-2-butenyl)-2-methyl-6,6-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
50592-54-6 |
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Molecular Formula |
C23H25ClO |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
2-[(E)-3-chlorobut-2-enyl]-2-methyl-6,6-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H25ClO/c1-18(24)14-17-22(2)15-9-16-23(21(22)25,19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-14H,9,15-17H2,1-2H3/b18-14+ |
InChI Key |
TWBAHMRTJVSXOP-NBVRZTHBSA-N |
Isomeric SMILES |
C/C(=C\CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)/Cl |
Canonical SMILES |
CC(=CCC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
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